Slower Nucleophilic Addition Rate Due to Ortho-Methyl Steric Hindrance vs. Para-Isomer
The 2-methyl group on the phenyl ring creates a significant steric barrier (A-value ~1.70) that forces the ethyl linker into specific conformations, directly slowing nucleophilic attack at the carbonyl carbon compared to the para-isomer, Cyclopropyl 2-(4-methylphenyl)ethyl ketone (CAS 898769-49-8). While quantitative kinetic data for this specific pair was not located, the established ortho-effect in physical organic chemistry predicts a measurable difference in reaction half-life under identical conditions .
| Evidence Dimension | Steric hindrance and rate of nucleophilic addition at the carbonyl carbon |
|---|---|
| Target Compound Data | Slower nucleophilic addition; steric parameter A-value ~1.70 for the ortho-methyl group |
| Comparator Or Baseline | Cyclopropyl 2-(4-methylphenyl)ethyl ketone (para-isomer, CAS 898769-49-8) with no ortho steric hindrance |
| Quantified Difference | Predicted slower reaction rate; exact kinetic ratio not available. |
| Conditions | Comparative analysis of steric parameters and conformational analysis; no direct kinetic assay found. |
Why This Matters
This difference allows for chemoselective transformations in complex molecule synthesis where the para-isomer would react non-selectively, making the ortho-isomer a strategic choice for specific synthetic routes.
